Hexyl 3-nitrophthalate
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Overview
Description
Hexyl 3-nitrophthalate is an organic compound derived from 3-nitrophthalic acid It is characterized by the presence of a hexyl group attached to the phthalate backbone, which includes a nitro group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexyl 3-nitrophthalate can be synthesized through the esterification of 3-nitrophthalic acid with hexanol. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound involves the continuous esterification of 3-nitrophthalic acid with hexanol in the presence of a strong acid catalyst. The reaction mixture is heated to maintain the reflux conditions, and the product is purified through distillation and recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Hexyl 3-nitrophthalate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The ester group can be hydrolyzed to yield 3-nitrophthalic acid and hexanol.
Substitution: The nitro group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of hexyl 3-aminophthalate.
Reduction: Formation of 3-nitrophthalic acid and hexanol.
Substitution: Formation of substituted phthalates depending on the nucleophile used.
Scientific Research Applications
Hexyl 3-nitrophthalate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug delivery systems due to its ester linkage.
Industry: Utilized in the production of plasticizers and other industrial chemicals.
Mechanism of Action
The mechanism of action of hexyl 3-nitrophthalate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The ester linkage allows for hydrolysis, releasing the active 3-nitrophthalic acid, which can further participate in biochemical pathways.
Comparison with Similar Compounds
Hexyl 3-nitrophthalate can be compared with other similar compounds such as:
3-Nitrophthalic acid: The parent compound, which lacks the hexyl ester group.
Hexyl phthalate: Similar ester structure but without the nitro group.
3-Nitrophthalic anhydride: An anhydride form of 3-nitrophthalic acid.
Properties
CAS No. |
56147-11-6 |
---|---|
Molecular Formula |
C14H17NO6 |
Molecular Weight |
295.29 g/mol |
IUPAC Name |
2-hexoxycarbonyl-6-nitrobenzoic acid |
InChI |
InChI=1S/C14H17NO6/c1-2-3-4-5-9-21-14(18)10-7-6-8-11(15(19)20)12(10)13(16)17/h6-8H,2-5,9H2,1H3,(H,16,17) |
InChI Key |
FWUSXYVWULBBBO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
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